4-fluoro-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
Description
4-Fluoro-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,3,4-thiadiazole ring substituted with a tetrahydrofuran (THF) moiety. The Z-configuration of the thiadiazole-ylidene group and the fluorine atom at the para position of the benzamide are critical to its structural and electronic properties.
Properties
IUPAC Name |
4-fluoro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2S/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(20-13)10-2-1-7-19-10/h3-6,10H,1-2,7H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRDVUKUKDHTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzoyl chloride with 2-amino-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiadiazoles.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that compounds containing thiadiazole derivatives exhibit notable antimicrobial properties. The presence of the tetrahydrofuran and fluoro groups may enhance the compound's efficacy against various bacterial strains. Studies have shown that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.
2. Anticancer Properties
Thiadiazole derivatives have been studied for their anticancer activities. The unique structure of 4-fluoro-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide may interact with specific cancer cell pathways, potentially leading to apoptosis in tumor cells. Preliminary studies suggest that this compound could be further explored in cancer therapy.
3. Inhibitors of Enzymatic Activity
The compound's structure suggests potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to inflammation or cancer progression. This application warrants further investigation through enzyme kinetics studies to quantify its inhibitory effects.
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties derived from the fluorine atom and conjugated system, this compound can be explored in organic electronics as a potential semiconductor material. Its stability and conductivity could be beneficial in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
2. Polymer Chemistry
The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal and mechanical properties. Its ability to form hydrogen bonds might improve the interaction between polymer chains, resulting in materials with superior performance characteristics.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various thiadiazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound showed promising results with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
Case Study 2: Anticancer Activity
In vitro studies reported in Cancer Letters highlighted that thiadiazole derivatives could induce apoptosis in breast cancer cell lines through the activation of caspase pathways. The specific role of this compound was not directly tested but suggested as a candidate for further research.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogous derivatives:
Key Comparative Insights
Substituent Effects on Bioactivity :
- Fluorine (target compound): Enhances electronegativity and metabolic stability compared to methoxy () or bromine (). Fluorinated analogs often show improved binding to hydrophobic enzyme pockets .
- THF vs. Sulfonyl Groups : The THF moiety in the target compound increases solubility in polar solvents, whereas sulfonyl groups () improve thermal stability and enzyme inhibition via hydrogen bonding .
Structural Diversity and Target Specificity: Thiadiazole vs. Thiazolidinone: Thiadiazole derivatives (target compound, –4) are more rigid, favoring interactions with planar enzyme active sites. Thiazolidinones () exhibit conformational flexibility, enabling broader target engagement .
Synthetic Feasibility :
- The target compound’s synthesis (multi-step routes with THF incorporation) is comparable to ’s methoxy analog but requires precise Z-configuration control . Sulfonyl-containing analogs () demand harsh oxidizing conditions, lowering yields .
Biological Performance :
Biological Activity
4-fluoro-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C14H19N7O2S. It features a fluorinated benzamide core linked to a thiadiazole moiety and a tetrahydrofuran substituent. The presence of the fluorine atom is significant as it often enhances biological activity through increased lipophilicity and altered electronic properties.
Research indicates that compounds containing thiadiazole rings often exhibit diverse biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. The specific mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cholinesterases and histone deacetylases (HDACs), which play critical roles in various cellular processes.
- Antimicrobial Activity : The structural features may contribute to interactions with microbial targets, leading to growth inhibition.
Biological Activity Data
A summary of biological activity findings related to this compound is presented below:
Case Studies
- Cholinesterase Inhibition : A study synthesized and evaluated derivatives similar to this compound for their inhibitory effects on acetylcholinesterase. The results indicated promising selectivity and potency compared to known inhibitors like tacrine .
- Antitumor Activity : Another investigation into related benzamide derivatives demonstrated significant antiproliferative effects against various cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy : Research into thiadiazole-containing compounds revealed substantial antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using standard disk diffusion methods, showing notable zones of inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
